7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJWQIRCDXSHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250478 | |
| Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477856-23-8 | |
| Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with 4-fluoroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine is as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor is often overexpressed in various tumors, making it a target for cancer therapies. Compounds that inhibit EGFR, such as those derived from quinazoline structures, have shown promise in treating cancers like non-small cell lung cancer (NSCLC) and head and neck cancers .
1.2 Neuroprotective Effects
Research indicates that compounds similar to this compound may have neuroprotective properties. They are being investigated for their potential to prevent or treat neurodegenerative diseases associated with amyloid plaque formation, such as Alzheimer's disease. These compounds may modulate pathways involved in amyloid precursor protein metabolism .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including one-pot reactions that simplify the production process. The compound can be synthesized through reactions involving other quinazoline derivatives and specific amines, leading to high yields and purity .
| Synthesis Method | Yield | Key Reagents |
|---|---|---|
| One-pot reaction | ~89% | DMSO, potassium trimethyl silanoate |
| Multi-step synthesis | Variable | 3-chloro-4-fluoroaniline, sodium hydride |
Biological Activities
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, its effectiveness has been evaluated against A549 (lung cancer) and MCF-7 (breast cancer) cells, showing potential for further development as an anticancer agent .
3.2 Pharmacokinetics
Studies assessing the pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent. Predictive modeling has been employed to evaluate its drug-likeness based on parameters such as solubility and permeability .
Case Studies
Case Study 1: EGFR Inhibition
A study published in a peer-reviewed journal highlighted the efficacy of quinazoline derivatives, including this compound, in inhibiting EGFR activity in tumor cells. The results indicated a significant reduction in cell proliferation rates when treated with these compounds compared to untreated controls.
Case Study 2: Neurodegenerative Disease Research
Another research project focused on the neuroprotective effects of similar compounds against amyloid plaque formation in cellular models of Alzheimer’s disease. The findings suggested that these compounds could inhibit the aggregation of amyloid-beta peptides, offering a potential therapeutic pathway for neurodegenerative conditions .
Mechanism of Action
The primary mechanism of action of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through the binding of the compound to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the treatment of cancers where EGFR is overexpressed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine can be categorized based on substituent variations in the quinazoline core, aryl/heteroaryl groups, and additional functional moieties. Below is a systematic comparison:
Substituent Position and Halogen Variations
- N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (): Differs in the aryl group (4-chloro-2-fluorophenyl vs. 4-fluorophenyl) and methoxy substitutions at positions 6 and 6. The 4-chloro-2-fluorophenyl group introduces steric hindrance, which may alter target binding compared to the simpler 4-fluorophenyl analog . This compound is formulated as a hydrochloride salt, a common strategy to improve bioavailability .
N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine () :
Core Structure Modifications
- 7-(4-Fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone (): The quinazoline core is partially saturated (dihydroquinazolinone), with a ketone at position 5 and a methyl group at position 4. The 4-methyl group may enhance lipophilicity .
Benzoxadiazole Derivatives () :
- Compounds like 7-chloro-N-(2-(4-fluorophenyl)hydrazineyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide replace the quinazoline core with a benzoxadiazole scaffold.
- The sulfonamide and hydrazineyl groups introduce polarity, favoring solubility but possibly reducing blood-brain barrier penetration. Benzoxadiazoles are less commonly associated with kinase inhibition compared to quinazolines .
Functional Group Additions
- Imidazo[1,2-a]pyridine Hybrids (): Derivatives such as N-(2-fluorobenzyl)-6-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine incorporate fused heterocycles at position 5. Fluorine atoms on both the benzyl and imidazopyridine groups may enhance metabolic stability .
Structural and Pharmacological Implications
Key Trends :
- Halogen Positioning : Fluorine and chlorine at para/meta positions on the phenyl ring modulate electronic effects and steric interactions. For example, 4-fluorophenyl (target compound) vs. 4-chloro-2-fluorophenyl () alters binding pocket compatibility .
- Solubility vs. Permeability : Methoxy and sulfonamide groups improve solubility but may limit cell membrane traversal, whereas lipophilic groups (cyclopropylmethyl, methyl) enhance permeability at the cost of solubility .
- Metabolic Stability : Thioethers () and fluorine substitutions () are associated with resistance to oxidative metabolism, extending half-life .
Biological Activity
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and other medicinal applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Weight : 229.64 g/mol
- CAS Number : 477856-23-8
This compound exhibits its biological effects primarily through inhibition of specific molecular targets such as tyrosine kinases, notably the epidermal growth factor receptor (EGFR). The presence of the chloro and fluorine substituents enhances its binding affinity to these targets, leading to modulation of cellular signaling pathways associated with tumor growth and proliferation.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. It has shown efficacy against various cancer cell lines:
The structure-activity relationship studies indicate that the introduction of electron-withdrawing groups like fluorine at the para position significantly enhances cytotoxicity against these cell lines.
Antiviral and Antimicrobial Activity
In addition to its anticancer properties, quinazoline derivatives have been investigated for their antiviral and antimicrobial activities. The compound's ability to disrupt cellular processes in pathogens makes it a candidate for further exploration in infectious disease treatment.
Case Studies
-
In Vitro Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against lung and breast cancer cells, with IC50 values comparable to established chemotherapeutics like gefitinib . -
EGFR Inhibition
Research has shown that this compound effectively inhibits EGFR signaling pathways, which are crucial in many cancers. The binding affinity was measured using molecular docking studies, revealing a strong interaction with the ATP-binding site of EGFR, leading to potent antitumor activity .
Q & A
Q. What synthetic methodologies are commonly employed for the academic-scale synthesis of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine?
The compound can be synthesized via Buchwald-Hartwig amination between 4-chloro-7-fluoroquinazoline derivatives and 4-fluoroaniline precursors. Key steps include palladium-catalyzed cross-coupling and nucleophilic substitution under inert conditions. Reaction optimization (e.g., temperature, catalyst loading) using Design of Experiments (DoE) improves yields, as demonstrated in analogous quinazoline syntheses .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR resolve substituent positions. IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~750 cm). For crystallographic ambiguities, SHELX programs enable refinement of X-ray diffraction data to resolve electron density maps .
Q. How should researchers design initial biological screening assays for this compound?
Prioritize kinase inhibition assays (e.g., EGFR, Plk1) due to structural similarities to gefitinib derivatives. Use MTT or caspase-3 activation assays for apoptosis studies. Include positive controls (e.g., staurosporine) and validate results with orthogonal methods like flow cytometry .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities across different cellular models?
Replicate studies under standardized conditions (e.g., cell passage number, serum concentration). Perform dose-response curves to assess potency thresholds. Use isogenic cell lines to isolate target-specific effects. Cross-validate findings with proteomic or transcriptomic profiling .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacophore of 4-aminoquinazoline derivatives?
Systematically modify substituents:
- Chloro at C7 : Enhances target binding via hydrophobic interactions.
- Fluorophenyl at N4 : Improves metabolic stability and π-π stacking. Use 3D-QSAR models to predict activity cliffs and prioritize analogs for synthesis .
Q. Which computational approaches best predict target binding for this compound?
Molecular docking (AutoDock Vina) against EGFR (PDB: 1M17) or Plk1 (PDB: 2OWB) identifies key interactions. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models incorporating Hammett constants for substituent effects improve predictive accuracy .
Q. What quality control protocols ensure reproducibility in high-throughput screening?
Q. How can formulation challenges in preclinical pharmacokinetic studies be addressed?
Use lipid-based nanoemulsions to enhance aqueous solubility. Monitor plasma stability via LC-MS/MS. For IV administration, ensure isotonicity (0.9% NaCl) and filter sterilization (0.22 µm). Store formulations at -20°C to prevent hydrolysis .
Q. What advanced crystallographic techniques resolve electron density ambiguities?
SHELXL’s dual-space algorithms (e.g., Patterson methods) refine heavy atom positions. Apply TWINABS for twinned crystals and JANA2006 for high-pressure data. Anisotropic displacement parameters (ADPs) clarify thermal motion in fluorine substituents .
Q. How do fluorine and chlorine substituents influence pharmacokinetics and target engagement?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
